5-ALA vs. Temoporfin (mTHPC): Comparative Survival Outcomes in Glioblastoma PDT
In a single-site retrospective analysis of glioblastoma multiforme (GBM) patients undergoing photodynamic therapy (PDT) as an adjuvant to standard of care, the median overall survival from surgery for those treated with the second-generation photosensitizer Temoporfin was compared to those treated with 5-ALA [1]. The analysis directly quantifies a difference in patient survival between these two specific PDT agents, informing the choice for clinical or translational research applications [1].
| Evidence Dimension | Median overall survival (months) |
|---|---|
| Target Compound Data | 7.0 months |
| Comparator Or Baseline | Temoporfin (n=6): 4.2 months |
| Quantified Difference | 2.8 months longer median survival for 5-ALA-treated cohort |
| Conditions | Retrospective clinical analysis; GBM patients treated with surgical debulking, PDT with 5-ALA or Temoporfin, followed by Temozolomide and radiotherapy [1]. |
Why This Matters
This survival advantage directly supports the preferential selection of 5-ALA over Temoporfin for GBM PDT protocols in a clinical or research setting, as it correlates with improved patient outcomes.
- [1] Singh, K., et al. (2018). P01.142 Comparing Outcomes in Glioblastoma Multiforme patients undergoing Photodynamic Therapy with a Second-Generation Photosensitiser vs 5-Aminolevulinic Acid - A Single Site Retrospective Analysis. Neuro-Oncology, 20(suppl_3), iii265. https://doi.org/10.1093/neuonc/noy139.184 View Source
